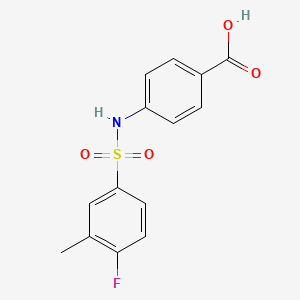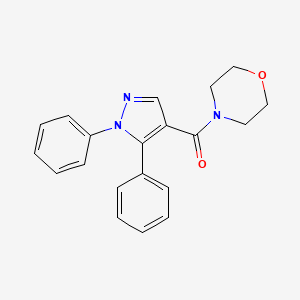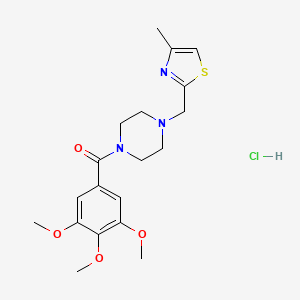
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanon-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a complex organic compound that features a combination of thiazole, piperazine, and trimethoxyphenyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Potential use in the development of new drugs for treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients.
Chemical Research: Employed in various research and development projects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride typically involves a multi-step process:
Formation of the Thiazole Moiety: The thiazole ring is synthesized through the reaction of appropriate starting materials such as 2-bromoacetophenone and thiourea under basic conditions.
Attachment of the Piperazine Group: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.
Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of the piperazine-thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions to yield the target compound.
Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Reduced forms of the methanone group, potentially yielding alcohols.
Substitution: Substituted aromatic derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride
- (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone hydrochloride
Uniqueness
The uniqueness of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the trimethoxyphenyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S.ClH/c1-13-12-27-17(20-13)11-21-5-7-22(8-6-21)19(23)14-9-15(24-2)18(26-4)16(10-14)25-3;/h9-10,12H,5-8,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXLQKXIXGCLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)
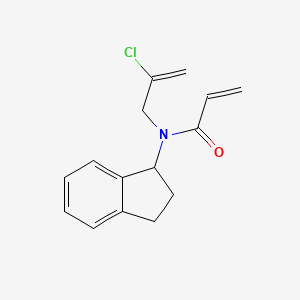
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2596527.png)
![N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2596529.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)
![5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2596534.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2596535.png)
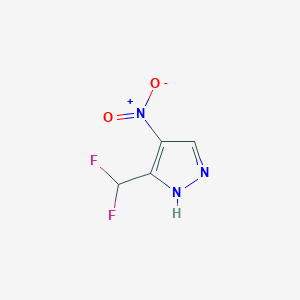
![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester](/img/structure/B2596537.png)
